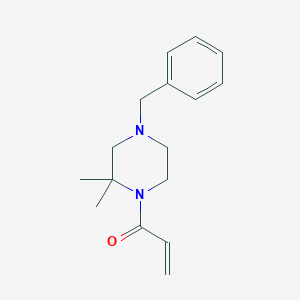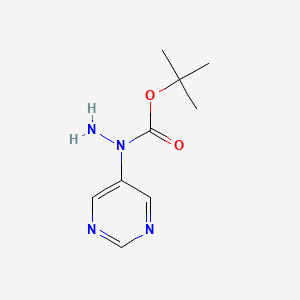
2-((1-(4-Brombenzyl)-1H-indol-3-yl)thio)-N-(2-Chlor-5-(trifluormethyl)phenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features an indole core, a bromophenyl group, and a trifluoromethylphenyl group
Wissenschaftliche Forschungsanwendungen
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent .
The sulfanyl group is introduced through a thiolation reaction, where a thiol reacts with the indole derivative . The final step involves the acylation of the indole derivative with 2-chloro-5-(trifluoromethyl)phenylacetyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced phenyl derivatives
Substitution: Substituted indole derivatives with various nucleophiles
Wirkmechanismus
The mechanism of action of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity . The bromophenyl and trifluoromethylphenyl groups can enhance the compound’s binding affinity and selectivity for these targets . This can lead to the inhibition of specific biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide: Unique due to its combination of indole, bromophenyl, and trifluoromethylphenyl groups.
2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide: Similar structure but with different substituents on the indole or phenyl rings.
Uniqueness
The uniqueness of 2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrClF3N2OS/c25-17-8-5-15(6-9-17)12-31-13-22(18-3-1-2-4-21(18)31)33-14-23(32)30-20-11-16(24(27,28)29)7-10-19(20)26/h1-11,13H,12,14H2,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJNBIIJYXUYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrClF3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(2,5-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2413501.png)

![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)


![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)
![N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2413512.png)
![2,2-dimethyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one](/img/structure/B2413513.png)

![Pyrrolo[1,2-a]quinolin-6-amine](/img/structure/B2413515.png)


![2,2'-(1,4-Dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole-2,5(1h,4h)-diyl)diacetic acid](/img/structure/B2413520.png)
